4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The dehydration process is faster than cyclization, leading to the formation of stable 1H-indazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized indazole derivatives .
Scientific Research Applications
4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell cycle progression or induce apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Indole derivatives
Uniqueness
4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11-5-3-2-4-6(12)7(5)8(10-11)9(13)14/h6,12H,2-4H2,1H3,(H,13,14) |
InChI Key |
REZYXUAQUGSASK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CCC2)O)C(=N1)C(=O)O |
Origin of Product |
United States |
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